Nitecapone-13C5

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

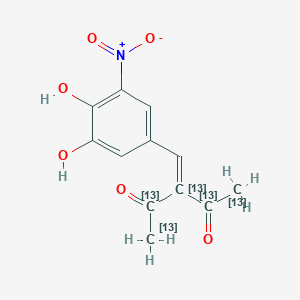

Nitecapone-13C5 is a labeled version of Nitecapone, a selective inhibitor of the enzyme catechol O-methyl transferase. This compound is primarily used in research settings, particularly in studies related to Parkinson’s disease and other neurological disorders. The labeling with carbon-13 isotopes allows for more precise tracking and analysis in various biochemical assays .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Nitecapone-13C5 involves the incorporation of carbon-13 isotopes into the molecular structure of Nitecapone. The general synthetic route includes the following steps:

Starting Materials: The synthesis begins with commercially available precursors that contain carbon-13 isotopes.

Reaction Conditions: The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels to ensure the incorporation of the isotopes.

Purification: The final product is purified using techniques such as chromatography to ensure the removal of any impurities.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials are reacted under optimized conditions to maximize yield.

Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Packaging: The compound is then packaged under sterile conditions to prevent contamination.

Análisis De Reacciones Químicas

Types of Reactions

Nitecapone-13C5 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can convert this compound into different reduced forms.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different quinone derivatives, while reduction can produce various hydroxy derivatives .

Aplicaciones Científicas De Investigación

Nitecapone-13C5 has a wide range of scientific research applications, including:

Chemistry: Used as a tracer in studies involving enzyme kinetics and metabolic pathways.

Biology: Helps in understanding the role of catechol O-methyl transferase in various biological processes.

Medicine: Investigated for its potential therapeutic effects in treating neurological disorders such as Parkinson’s disease.

Industry: Utilized in the development of new drugs and in the study of drug metabolism.

Mecanismo De Acción

Nitecapone-13C5 exerts its effects by inhibiting the enzyme catechol O-methyl transferase. This enzyme is involved in the metabolism of catecholamines such as dopamine, norepinephrine, and epinephrine. By inhibiting this enzyme, this compound increases the levels of these neurotransmitters in the brain, which can help alleviate symptoms of neurological disorders .

Comparación Con Compuestos Similares

Similar Compounds

Entacapone: Another catechol O-methyl transferase inhibitor used in the treatment of Parkinson’s disease.

Tolcapone: Similar to Nitecapone, but with a different pharmacokinetic profile.

Opicapone: A newer catechol O-methyl transferase inhibitor with a longer duration of action.

Uniqueness

Nitecapone-13C5 is unique due to its labeling with carbon-13 isotopes, which allows for more precise tracking and analysis in research studies. This makes it particularly valuable in studies requiring detailed metabolic and pharmacokinetic analysis .

Actividad Biológica

Nitecapone-13C5 is a selective inhibitor of the enzyme catechol-O-methyltransferase (COMT), primarily studied for its potential therapeutic applications in treating Parkinson's disease and neuropathic pain. This article explores the biological activity of this compound, focusing on its pharmacodynamics, effects on L-Dopa metabolism, and implications in pain management.

Overview of this compound

This compound is distinguished by its carbon-13 isotopic labeling, which aids in pharmacokinetic studies. As a COMT inhibitor, it plays a crucial role in modulating the metabolism of catecholamines, particularly L-Dopa, which is essential for dopamine production in Parkinson's disease patients.

| Property | Value |

|---|---|

| IUPAC Name | 3-(3,4-dihydroxyphenyl)-N-(2-hydroxyethyl)-2-methoxy-4-methylbenzamide |

| Molecular Formula | C₁₂H₁₁NO₆ |

| Molar Mass | 265.221 g/mol |

| CAS Number | 116313-94-1 |

This compound inhibits COMT, an enzyme responsible for the methylation of catecholamines. By inhibiting this enzyme, this compound increases the bioavailability of L-Dopa and reduces the formation of its metabolites, such as 3-O-methyldopa (3-OMD), which can compete with L-Dopa for transport across the blood-brain barrier.

Pharmacokinetics

A study indicated that this compound significantly increases the area under the plasma concentration-time curve (AUC) for L-Dopa while decreasing AUC for 3-OMD and homovanillic acid (HVA) levels dose-dependently. This suggests improved therapeutic efficacy when used alongside L-Dopa therapy in Parkinson's disease patients .

Effects on L-Dopa Metabolism

In a clinical trial involving healthy volunteers, Nitecapone was administered at varying doses alongside L-Dopa/carbidopa. The results demonstrated that Nitecapone effectively inhibited soluble COMT activity in erythrocytes and altered the metabolism of L-Dopa, enhancing its relative bioavailability .

Key Findings:

- Inhibition of COMT : Nitecapone dose-dependently inhibited COMT activity.

- Metabolic Changes : Significant changes were observed in plasma concentrations of L-Dopa and its metabolites post-administration.

Neuropathic Pain Management

In animal models, specifically using spinal nerve ligation (SNL) to induce neuropathic pain, Nitecapone administration resulted in a substantial reduction in mechanical allodynia and cold allodynia symptoms. The treatment led to an increase in withdrawal thresholds compared to control groups .

Case Study Highlights:

- Dosage : Administered at 30 mg/kg daily.

- Duration : Treatment continued for 14 to 19 days post-surgery.

- Results : Mechanical allodynia reduced by 80-95% compared to controls.

Implications for Future Research

The findings from these studies suggest that this compound has significant potential not only as an adjunct therapy for Parkinson's disease but also as a novel approach to managing neuropathic pain. Further clinical studies are warranted to explore its long-term effects and efficacy in diverse patient populations.

Propiedades

IUPAC Name |

3-[(3,4-dihydroxy-5-nitrophenyl)methylidene](1,2,3,4,5-13C5)pentane-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO6/c1-6(14)9(7(2)15)3-8-4-10(13(18)19)12(17)11(16)5-8/h3-5,16-17H,1-2H3/i1+1,2+1,6+1,7+1,9+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPMRZALMHVUCIN-VJQWXDCTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=CC1=CC(=C(C(=C1)O)O)[N+](=O)[O-])C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13C](=O)[13C](=CC1=CC(=C(C(=C1)O)O)[N+](=O)[O-])[13C](=O)[13CH3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.